molecular formula C18H13ClN4O2S B2619956 N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946228-43-9

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2619956
CAS No.: 946228-43-9
M. Wt: 384.84
InChI Key: RECWWYMEKNRPBP-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide” is a compound that has been synthesized and evaluated in various studies . It is a derivative of benzothiazole .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . The yield of the synthesis process was reported to be 62% . The compound was synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using various techniques such as 1H-NMR and 13C-NMR . The 1H-NMR (DMSO-d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3); 13C-NMR (DMSO-d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .


Chemical Reactions Analysis

The compound has been evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . It has been observed that triazolo-thiadiazole derivatives are found to be more active than 1,3,4-oxadiazole derivatives against all pathogenic bacterial and fungal strains .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed. The melting point was reported to be between 231–233 °C . The compound was found to be in good agreement with elemental and spectral data .

Future Directions

The compound has shown promising results in various pharmacological evaluations . Future research could focus on further exploring its potential applications and improving its synthesis process.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c1-11-8-15(25-22-11)17(24)23(10-13-4-2-3-7-20-13)18-21-14-6-5-12(19)9-16(14)26-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECWWYMEKNRPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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